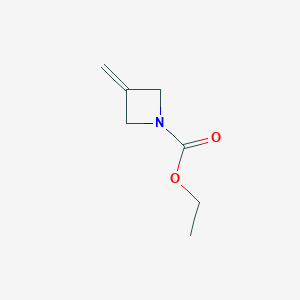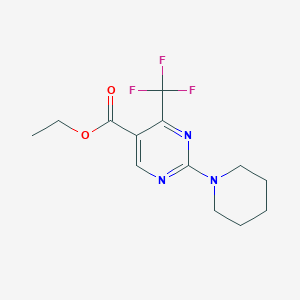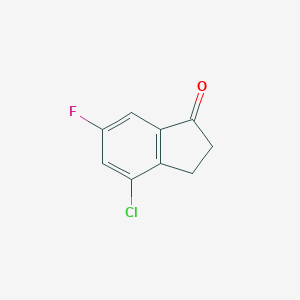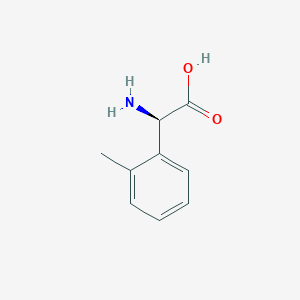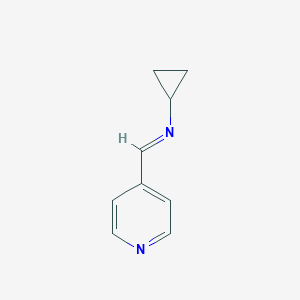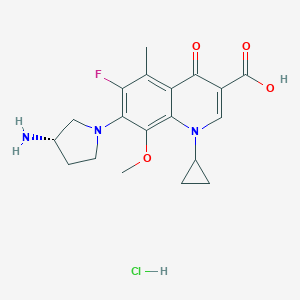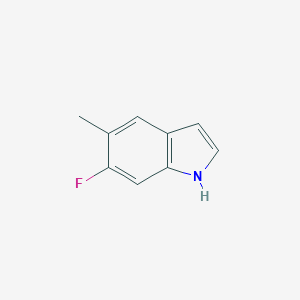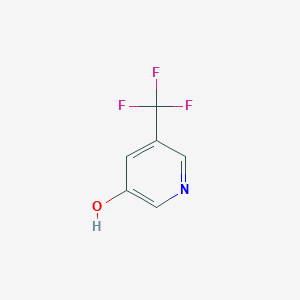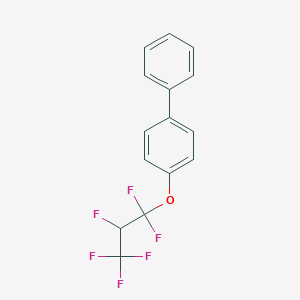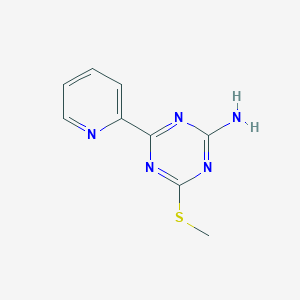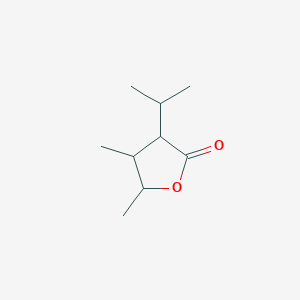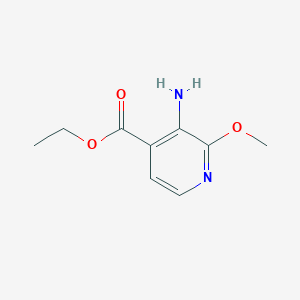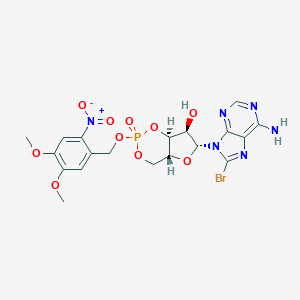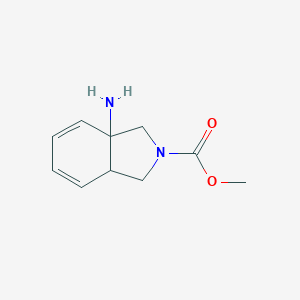
methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate, also known as MAIC, is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that belongs to the class of isoindoles, which are widely used in the synthesis of various organic compounds. MAIC has been extensively studied for its potential applications in medicinal chemistry, drug discovery, and organic synthesis.
Wirkmechanismus
The mechanism of action of methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in cell proliferation and DNA replication. Additionally, methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate may induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
Methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell proliferation. Additionally, methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate has been shown to induce the expression of several genes involved in apoptosis, including p53 and Bax.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate has several advantages as a research tool. It is relatively easy to synthesize and is stable under a wide range of conditions. Additionally, it exhibits potent cytotoxic and antimicrobial activity, making it a useful compound for studying the mechanisms of cell death and bacterial growth inhibition. However, methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate also has some limitations. It is highly toxic and must be handled with care. Additionally, its mechanism of action is not fully understood, which limits its potential applications in drug discovery.
Zukünftige Richtungen
There are several future directions for research on methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate. One potential area of study is the development of methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate derivatives with improved cytotoxic and antimicrobial activity. Additionally, further research is needed to fully understand the mechanism of action of methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate and its potential applications in drug discovery. Finally, studies on the pharmacokinetics and toxicity of methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate are needed to evaluate its potential as a therapeutic agent.
Synthesemethoden
Methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate can be synthesized using a multi-step process involving the reaction of 2-methyl-3-nitrobenzoic acid with thionyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the intermediate with methylamine.
Wissenschaftliche Forschungsanwendungen
Methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate has been studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate has been found to have antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
CAS-Nummer |
177336-97-9 |
|---|---|
Produktname |
methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate |
Molekularformel |
C10H14N2O2 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-14-9(13)12-6-8-4-2-3-5-10(8,11)7-12/h2-5,8H,6-7,11H2,1H3 |
InChI-Schlüssel |
AIQHZJXQNRLNAT-UHFFFAOYSA-N |
SMILES |
COC(=O)N1CC2C=CC=CC2(C1)N |
Kanonische SMILES |
COC(=O)N1CC2C=CC=CC2(C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



